molecular formula C14H16N2O4S B10958027 Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B10958027
M. Wt: 308.35 g/mol
InChI Key: GTWZXSYAWZYSIT-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl group and a carboxylate ester, as well as an oxazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4,5-dimethyl-1,2-diaminobenzene with a carbonyl compound under acidic conditions.

    Thiophene Ring Substitution: The thiophene ring is functionalized with an ethyl group and a carboxylate ester. This can be achieved through Friedel-Crafts acylation followed by esterification.

    Coupling Reaction: The oxazole and thiophene moieties are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the oxazole and thiophene rings, along with the specific substituents, can influence its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-5-9-6-10(14(18)19-4)13(21-9)15-12(17)11-7(2)8(3)20-16-11/h6H,5H2,1-4H3,(H,15,17)

InChI Key

GTWZXSYAWZYSIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=NOC(=C2C)C)C(=O)OC

Origin of Product

United States

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